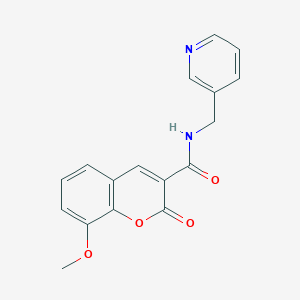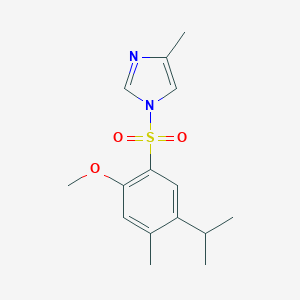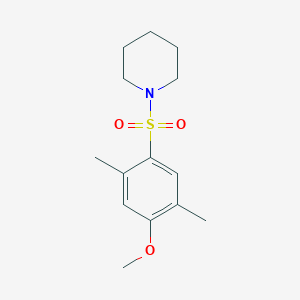
1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole, also known as PBIT, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anti-cancer and anti-inflammatory properties. It has also been studied for its potential use as a prodrug, which can be activated by enzymes in cancer cells to release active drugs.
In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. For example, this compound has been incorporated into polymeric materials to enhance their mechanical strength and thermal stability.
In analytical chemistry, this compound has been used as a reagent for the detection of metal ions in aqueous solutions. The reaction between this compound and metal ions results in a color change, which can be used to quantify the concentration of the metal ion.
Mechanism of Action
The mechanism of action of 1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole is not fully understood, but it is believed to interact with enzymes and proteins in cells. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to bind to proteins, such as bovine serum albumin, which can affect their conformation and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce tumor growth in animal models and decrease inflammation in animal models of disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available starting materials and standard laboratory techniques. Another advantage is its versatility, as it can be used in various scientific fields.
One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous systems. Another limitation is its potential toxicity, as it has been shown to be cytotoxic in some cell lines.
Future Directions
There are several future directions for research on 1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole. One direction is to investigate its potential as a prodrug for the targeted delivery of anti-cancer drugs. Another direction is to explore its use in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand its mechanism of action and its potential toxicity.
Synthesis Methods
1-(1-piperidinylsulfonyl)-1H-1,2,3-benzotriazole can be synthesized through a reaction between 1H-1,2,3-benzotriazole and piperidine-1-sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a polar solvent such as acetonitrile. The resulting product is a white crystalline solid with a melting point of approximately 170-172°C.
properties
Molecular Formula |
C11H14N4O2S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
1-piperidin-1-ylsulfonylbenzotriazole |
InChI |
InChI=1S/C11H14N4O2S/c16-18(17,14-8-4-1-5-9-14)15-11-7-3-2-6-10(11)12-13-15/h2-3,6-7H,1,4-5,8-9H2 |
InChI Key |
BLLQEGCELBSTSI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)




